molecular formula C21H20ClN3O6S2 B2672792 Methyl 3-(3-((4-chlorophenyl)(tosyl)carbamoyl)ureido)-4,5-dihydrothiophene-2-carboxylate CAS No. 391220-69-2

Methyl 3-(3-((4-chlorophenyl)(tosyl)carbamoyl)ureido)-4,5-dihydrothiophene-2-carboxylate

Cat. No. B2672792
CAS RN: 391220-69-2
M. Wt: 509.98
InChI Key: YONYWBSZSWTSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product. Common methods for forming carbamoyl groups, for example, include reactions with isocyanates or carbamoyl chlorides .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The reactivity of a compound is largely determined by its functional groups. For instance, ureido groups can participate in hydrogen bonding and can react with electrophiles. Thiophene rings, on the other hand, can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. Computational methods can also be used to predict these properties .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Methyl 3-(3-((4-chlorophenyl)(tosyl)carbamoyl)ureido)-4,5-dihydrothiophene-2-carboxylate and its derivatives serve as key intermediates in organic synthesis. For instance, they are utilized in the construction of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, showcasing their versatility in synthesizing complex organic compounds (Zhu, Lan, & Kwon, 2003). Additionally, the compound's crystal structure and computational study have been analyzed, revealing its potential for various inter- and intra-interactions, which are crucial for understanding its properties and applications in material science (Tao et al., 2020).

Medicine and Biological Activity

Research into the biological activity of derivatives of Methyl 3-(3-((4-chlorophenyl)(tosyl)carbamoyl)ureido)-4,5-dihydrothiophene-2-carboxylate has shown promise. Studies have synthesized derivatives and evaluated their inhibitory activities against various biological targets, indicating the potential for the development of new therapeutic agents (Wang, Zheng, Liu, & Chen, 2010). Furthermore, the compound and its derivatives have been examined for their psychotropic and cytostatic activities, contributing to the exploration of new drugs with specific biological effects (Machoń, 1976).

Dyes and Materials Science

In the field of materials science, Methyl 3-(3-((4-chlorophenyl)(tosyl)carbamoyl)ureido)-4,5-dihydrothiophene-2-carboxylate derivatives have been applied in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit very good levelness and fastness properties on the fabric, although they show poor photostability, indicating their potential application in the textile industry (Iyun et al., 2015). Additionally, metal complexation studies of these dyes have assessed their application properties on various fabrics, further showcasing their utility in material science (Abolude et al., 2021).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and depends on the specific interactions between the compound and its target(s). This often involves studying the compound’s effects in biological systems, such as cells or whole organisms .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for causing harm to humans and the environment. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, its reactivity, and the current state of knowledge about its properties and behavior .

properties

IUPAC Name

methyl 4-[[(4-chlorophenyl)-(4-methylphenyl)sulfonylcarbamoyl]carbamoylamino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S2/c1-13-3-9-16(10-4-13)33(29,30)25(15-7-5-14(22)6-8-15)21(28)24-20(27)23-17-11-12-32-18(17)19(26)31-2/h3-10H,11-12H2,1-2H3,(H2,23,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONYWBSZSWTSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=C(SCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.